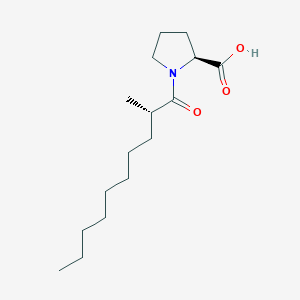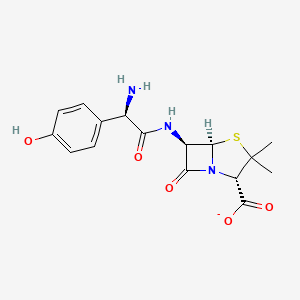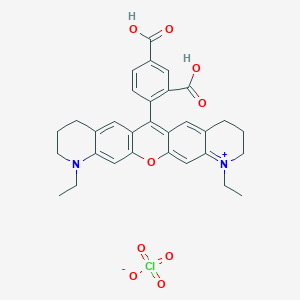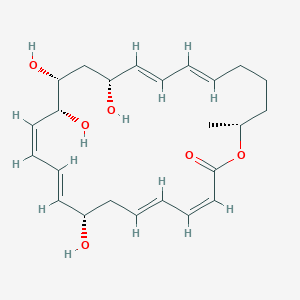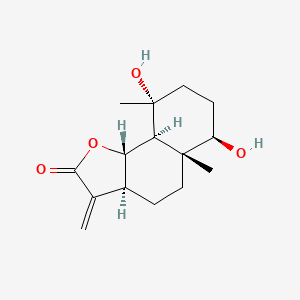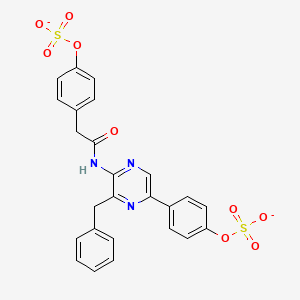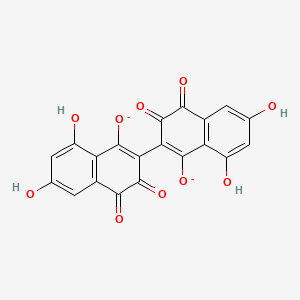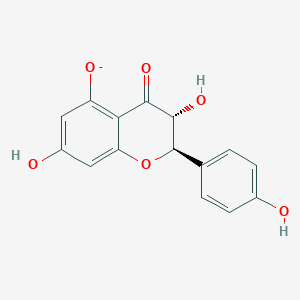![molecular formula C20H20N2O3 B1265357 (1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one](/img/structure/B1265357.png)
(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one is a natural product found in Schizozygia and Schizozygia coffaeoides with data available.
Applications De Recherche Scientifique
Structure and Conformation Analysis
The chemical compound of interest is related to macrocyclic ligands, which have been analyzed for their structure and conformational properties. A study by Sony et al. (2003) examined a macrocyclic ligand with similar structural features, focusing on its molecular geometry and stabilization through various intermolecular interactions, such as C-H…O and van der Waals forces (Sony, Kuppayee, Ponnuswamy, Murali, & Rajakumar, 2003).
Crystallographic Studies
Several studies have investigated the crystal structures of compounds with similar molecular frameworks. For example, Pohl et al. (1995) determined the crystal structure of a related macrocyclic compound at low temperatures, providing insights into the molecular arrangement and symmetries (Pohl, Herbst-Irmer, Huhn, & Groth, 1995).
Macrocyclic Dilactams Synthesis
Kılıç and Gündüz (1986) focused on the synthesis of macrocyclic dilactams and their complexes, highlighting the importance of these compounds in coordination chemistry and potential applications in catalysis or material science (Kılıç & Gündüz, 1986).
Conformational Studies of Novel Tetrazole-Containing Macrocycles
Zubarev et al. (2001) explored the synthesis and conformational analysis of tetrazole-containing macrocycles, revealing the diversity of conformations these molecules can adopt and their potential for unique chemical reactivity or molecular recognition (Zubarev, Trifonov, Filichev, Ostrovskii, Abell, & Edmonds, 2001).
Coordination Chemistry
Research by Kubo et al. (1996) demonstrated the preferential coordination of certain metal ions to specific atoms in macrocyclic compounds, which has implications for designing selective ligands in coordination chemistry (Kubo, Mori, Kato, & Takeshita, 1996).
Structural Effects in Surfactant Solutions
Chillura-Martino et al. (2003) investigated the structural effects of macrocyclic compounds in surfactant solutions, providing insights into their interactions with micellar systems, relevant for applications in drug delivery and nanotechnology (Chillura-Martino, Caponetti, & Pedone, 2003).
Propriétés
Nom du produit |
(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one |
|---|---|
Formule moléculaire |
C20H20N2O3 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one |
InChI |
InChI=1S/C20H20N2O3/c23-17-10-19-3-1-6-21-7-2-13-12-8-15-16(25-11-24-15)9-14(12)22(17)20(13,5-4-19)18(19)21/h1,3,8-9,13,18H,2,4-7,10-11H2/t13-,18-,19-,20+/m0/s1 |
Clé InChI |
DTBOGXTYLFTPCH-XCXWGBRNSA-N |
SMILES isomérique |
C1CN2CC=C[C@@]34[C@H]2[C@]5([C@@H]1C6=CC7=C(C=C6N5C(=O)C3)OCO7)CC4 |
SMILES canonique |
C1CN2CC=CC34C2C5(C1C6=CC7=C(C=C6N5C(=O)C3)OCO7)CC4 |
Synonymes |
schizozygine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



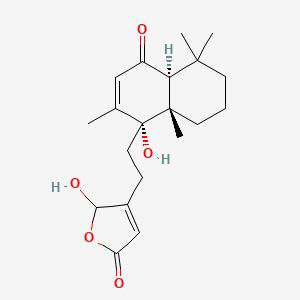
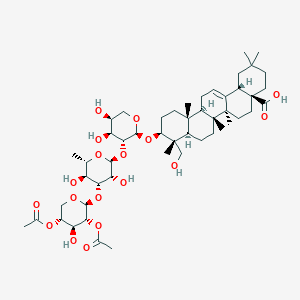
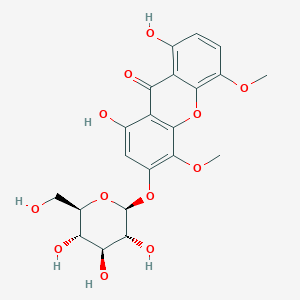
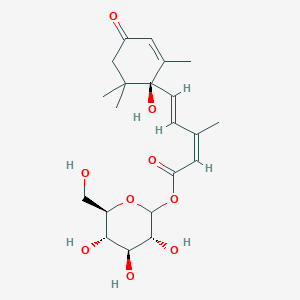
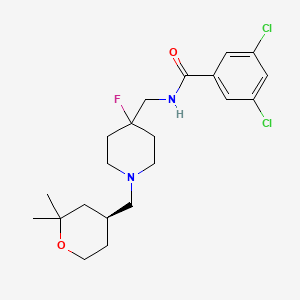
![N-[3-[2,6-Dibromo-4-(2-aminoethyl)phenoxy]propyl]oxamide](/img/structure/B1265284.png)
